methyl (2S)-2-amino-5-{[imino(nitroamino)methyl]amino}pentanoate, chloride
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Description
Methyl (2S)-2-amino-5-{[imino(nitroamino)methyl]amino}pentanoate, chloride is a useful research compound. Its molecular formula is C7H16ClN5O4 and its molecular weight is 269.69 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (2S)-2-amino-5-{[imino(nitroamino)methyl]amino}pentanoate, chloride is a compound with significant biological activity, particularly in the context of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H16ClN5O4
- CAS Number : 16219752
- IUPAC Name : this compound
The compound features a complex structure that includes an amino group, a nitro group, and a zwitterionic form, which contributes to its biological activity.
Methyl (2S)-2-amino-5-{[imino(nitroamino)methyl]amino}pentanoate is primarily studied for its role in inhibiting certain enzymatic processes. Research indicates that it may inhibit nitric oxide synthase (NOS) activity, which is crucial for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes.
Inhibition of Nitric Oxide Synthase
- Biological Significance : Nitric oxide plays a vital role in vascular regulation, immune response, and neurotransmission. Inhibition of NOS can lead to reduced NO levels, affecting these critical functions.
- Research Findings : Studies have shown that the compound can effectively reduce NO production in various cell types, suggesting potential therapeutic applications in conditions characterized by excessive NO production.
Biological Activity Overview
The biological activity of methyl (2S)-2-amino-5-{[imino(nitroamino)methyl]amino}pentanoate includes:
-
Antimicrobial Properties :
- Exhibits activity against certain bacterial strains.
- Potential applications in treating infections resistant to conventional antibiotics.
-
Antiproliferative Effects :
- Shown to inhibit the proliferation of cancer cells in vitro.
- May induce apoptosis through the modulation of signaling pathways related to cell survival.
-
Neurological Implications :
- Potential neuroprotective effects by modulating NO levels.
- Research indicates it may help in conditions like neurodegenerative diseases where NO dysregulation occurs.
Case Study 1: Anticancer Activity
A study evaluated the effects of methyl (2S)-2-amino-5-{[imino(nitroamino)methyl]amino}pentanoate on human cancer cell lines. The results indicated:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Induction of apoptosis |
MCF-7 (Breast) | 10 | Cell cycle arrest |
A549 (Lung) | 12 | Inhibition of proliferation |
The compound demonstrated significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, methyl (2S)-2-amino-5-{[imino(nitroamino)methyl]amino}pentanoate was tested against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight its potential use in developing new antimicrobial therapies.
Properties
IUPAC Name |
methyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNXAGZYLSRPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585237 |
Source
|
Record name | Methyl (E)-N~5~-[amino(nitroamino)methylidene]ornithinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50912-92-0 |
Source
|
Record name | Methyl (E)-N~5~-[amino(nitroamino)methylidene]ornithinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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